

Application Notes and Protocols for GSK-4716 in High-Throughput Screening Assays

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Compound of Interest

Compound Name: GSK-4716

Cat. No.: B1208999

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Introduction

GSK-4716 is a potent and selective synthetic agonist of the Estrogen-Related Receptors gamma (ERR γ) and beta (ERR β).^{[1][2]} As a valuable chemical probe, **GSK-4716** is instrumental in elucidating the physiological roles of ERR γ and ERR β and serves as a crucial control compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of these orphan nuclear receptors. ERR γ is a constitutively active transcription factor that plays a significant role in cellular energy metabolism, including fatty acid oxidation and mitochondrial biogenesis. Its dysregulation has been implicated in various metabolic diseases and cancers, making it an attractive target for drug discovery.

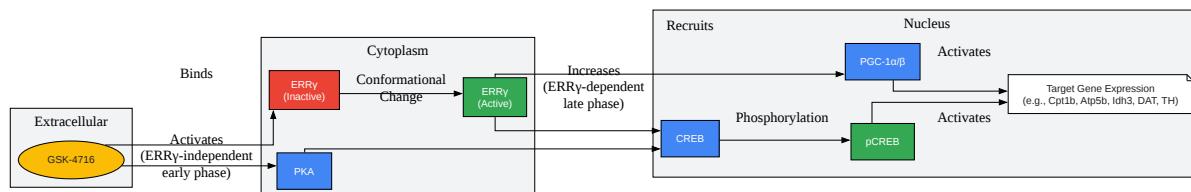
These application notes provide detailed protocols for utilizing **GSK-4716** in both biochemical and cell-based high-throughput screening assays to identify and characterize novel ERR γ agonists. The included methodologies are designed to be robust, reproducible, and scalable for large-scale screening efforts.

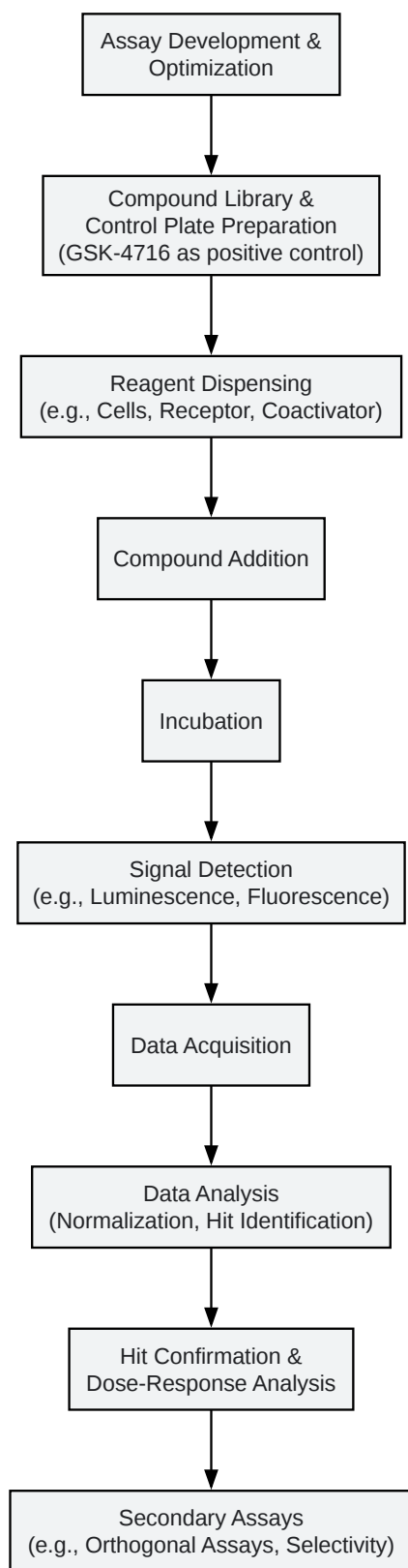
Mechanism of Action and Signaling Pathways

GSK-4716 selectively binds to the ligand-binding domain of ERR γ and ERR β , enhancing their transcriptional activity. This activation leads to the recruitment of coactivators, such as PGC-1 α and PGC-1 β , and subsequent upregulation of target gene expression. Key signaling pathways influenced by **GSK-4716** include:

- **Mitochondrial Biogenesis and Function:** **GSK-4716** treatment in primary mouse myotubes leads to a significant increase in the expression of Ppargc1a (PGC-1 α), Ppargc1b (PGC-1 β), and Estrogen-related receptor genes. This, in turn, induces genes involved in key mitochondrial pathways such as Cpt1b, Atp5b, and Idh3. The functional consequences of this signaling cascade include increased citrate synthase activity and elevated levels of cytochrome c protein.
- **Dopaminergic Neuronal Phenotypes:** In SH-SY5Y neuroblastoma cells, **GSK-4716** has been shown to increase the expression of dopamine transporter (DAT) and tyrosine hydroxylase (TH). This effect is mediated through a biphasic activation of the protein kinase A (PKA) and cyclic AMP response element-binding (CREB) protein signaling pathway.

ERRy Signaling Pathway Activated by GSK-4716





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References

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- 2. Efficient discovery of selective small molecule agonists of estrogen-related receptor gamma using combinatorial approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK-4716 in High-Throughput Screening Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1208999#gsk-4716-use-in-high-throughput-screening-assays]

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